
3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a versatile chemical compound with immense potential for scientific research. It is a benzofuran-β-alaninamide based chemosensor .
Synthesis Analysis
The compound was designed and synthesized for selective detection of Fe3+ ions . The synthesis involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .Molecular Structure Analysis
The molecular structure of this compound allows it to bind with Fe3+ ions in DMSO/H2O solution (9/1, v/v) as studied by UV-vis absorption and fluorescence spectroscopy .Chemical Reactions Analysis
The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm . The quantum yield was determined to be 0.248 for the compound and 0.447 for the iron complex .Physical And Chemical Properties Analysis
The compound has unique physical and chemical properties that allow it to interact with Fe3+ ions. It exhibits fluorescence enhancement at specific wavelengths .Scientific Research Applications
Synthesis and Biological Evaluation
Research has demonstrated the synthesis of new benzofuran carboxamide derivatives, including those similar to "3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide," for the development of bioactive chemical entities. These compounds have been evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities, showing promising results in vitro. The synthesized compounds are characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting the potential of benzofuran derivatives in medicinal chemistry (Lavanya, Sribalan, & Padmini, 2017).
Novel Selective Ligands for Sigma Receptors
A study focused on the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, which are selective ligands for sigma receptors. These ligands exhibit high affinity at the sigma-1 receptor, suggesting their potential for further development into therapeutic agents targeting neurological and psychiatric disorders (Marriott et al., 2012).
Antimicrobial Screening
Research into benzofuran-2-carboxamide derivatives has also included the synthesis and antimicrobial screening of novel compounds. These studies aim to develop new antibacterial agents by exploring the bioactivity of various benzofuran derivatives against pathogenic microorganisms. The results indicate that some derivatives possess significant antibacterial activity, showcasing the potential of benzofuran carboxamides in combating bacterial infections (Idrees, Kola, & Siddiqui, 2019).
Neuroprotective and Antioxidant Effects
Another area of research involves the evaluation of benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. Studies have identified compounds with significant neuroprotective action against excitotoxic damage, along with radical scavenging and antioxidant properties. These findings suggest that certain structural modifications in the benzofuran carboxamide scaffold could enhance neuroprotective and antioxidant effects, offering potential pathways for the development of new therapeutic agents for neurodegenerative diseases (Cho et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide is Fe3+ ions . The compound has been designed and synthesized for the selective detection of these ions .
Mode of Action
This compound interacts with Fe3+ ions in a DMSO/H2O solution . This interaction has been studied using UV-vis absorption and fluorescence spectroscopy . The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds with Fe3+ ions .
Biochemical Pathways
It is known that benzofuran compounds, which this compound is a derivative of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
The limit of detection (lod) for the compound was calculated to be 13 μM and 0067 μM by UV-vis absorption and fluorescence methods respectively . These values are much lower than that of US Environmental Protection Agency guidelines for drinking water (5.37 μM) .
Result of Action
The result of the action of this compound is the formation of a complex with Fe3+ ions . The quantum yield was determined to be 0.248 for the compound and 0.447 for the iron complex . This indicates that the compound is effective in binding with Fe3+ ions.
Action Environment
The action of this compound is influenced by the environment in which it is present. The compound was studied in a DMSO/H2O solution (9/1, v/v) . The real sample analysis proved that the compound was more suitable for the detection of Fe3+ ions .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found that a similar compound, a benzofuran-β-alaninamide based chemosensor, was designed and synthesized for selective detection of Fe3+ ions . The binding ability of this compound towards Fe3+ in DMSO/H2O solution has been studied by UV-vis absorption and fluorescence spectroscopy .
Molecular Mechanism
It is known that a similar compound has a binding interaction with Fe3+ ions . This interaction was confirmed by density functional theory (DFT) studies .
properties
IUPAC Name |
3-(3-phenylsulfanylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)10-11-24-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAIOHTYPYBEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B2980155.png)
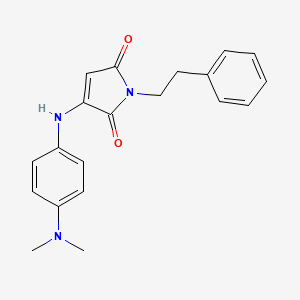
![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)
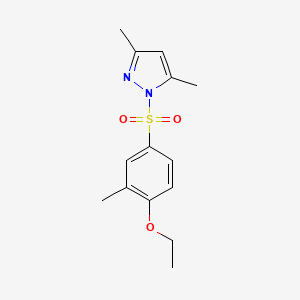
![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)
![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)
![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)
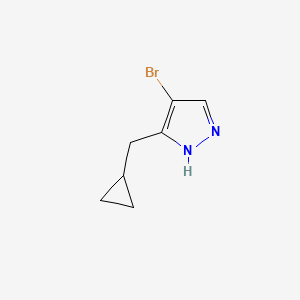

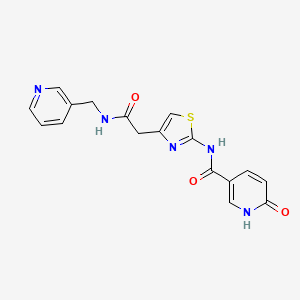
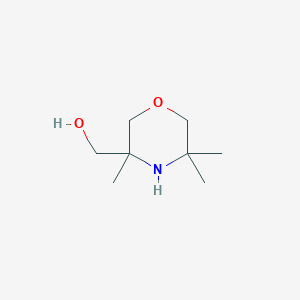
![5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2980175.png)